Grandidentatin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Grandidentatin can be isolated from the bark of Populus species using a series of extraction and purification steps. The process typically involves:
Extraction: The bark is extracted with methanol to obtain a crude extract.
Fractionation: The crude extract is fractionated using solvents like ethyl acetate.
Purification: The ethyl acetate fraction is further purified using techniques such as thin-layer chromatography and column chromatography over Sephadex LH-20
Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent use, extraction times, and purification steps to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Grandidentatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenolic compounds.
Hydrolysis: The glucosidic bond can be hydrolyzed to release the aglycone and glucose.
Esterification: The hydroxyl groups can participate in esterification reactions with acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break the glucosidic bond.
Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts like sulfuric acid can be used for esterification
Major Products Formed:
Oxidation: Various oxidized phenolic compounds.
Hydrolysis: Aglycone and glucose.
Esterification: Ester derivatives of this compound
Scientific Research Applications
Grandidentatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic glucosides and their reactions.
Biology: Investigated for its antioxidant properties and potential to alleviate oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress, such as atherosclerosis and inflammation.
Industry: Potential use as a natural preservative in food and cosmetic products due to its antioxidant properties
Mechanism of Action
Grandidentatin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include free radicals such as superoxide anion, hydroxyl radical, and peroxyl radical .
Comparison with Similar Compounds
- Picein
- Salicortin
- Isograndidentatin A
Comparison: this compound is unique due to its specific structure, which includes a 2-hydroxycyclohexyl moiety esterified with p-coumaroyl and glucopyranoside. This structure imparts strong antioxidant properties, making it comparable to but distinct from other phenolic glucosides like picein and salicortin .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPDTJBTNGZJH-QMZLQNRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415189 | |
Record name | Grandidentatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15732-48-6 | |
Record name | Grandidentatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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